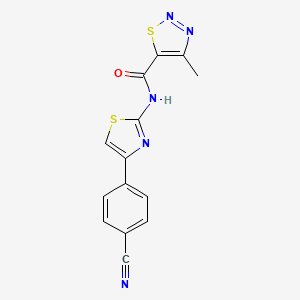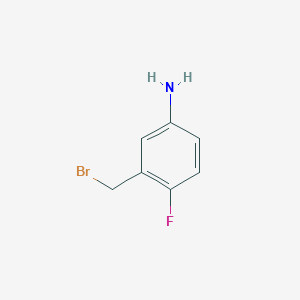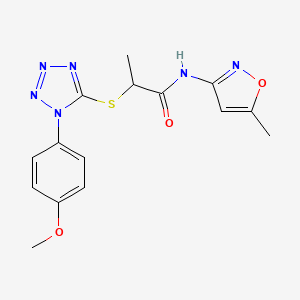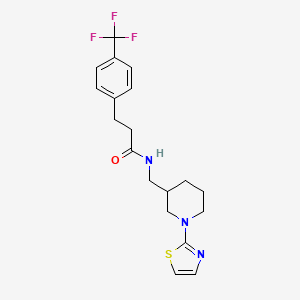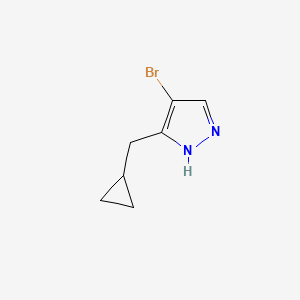
4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a bromine atom at the 4-position and a cyclopropylmethyl group at the 5-position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Introduction of the cyclopropylmethyl group: This step involves the alkylation of the 5-position of the brominated pyrazole with cyclopropylmethyl bromide in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation to form pyrazole N-oxides or reduction to remove the bromine atom.
Coupling reactions: It can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Substitution reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as triethylamine or potassium carbonate.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Achieved using reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling reactions: Catalyzed by palladium complexes in the presence of bases like potassium phosphate and solvents such as toluene or ethanol.
Major Products
Substitution reactions: Yield substituted pyrazoles with various functional groups.
Oxidation: Produces pyrazole N-oxides.
Reduction: Results in dehalogenated pyrazoles.
Coupling reactions: Forms biaryl or vinyl-pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole depends on its specific application. In biological systems, it may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access, thereby inhibiting enzyme activity.
Modulating receptors: Interacting with cell surface or intracellular receptors to alter signal transduction pathways.
Disrupting microbial cell walls: Interfering with the synthesis or integrity of microbial cell walls, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the cyclopropylmethyl group, making it less sterically hindered and potentially less selective in its interactions.
5-(Cyclopropylmethyl)-1H-pyrazole: Lacks the bromine atom, which may reduce its reactivity in substitution and coupling reactions.
4-Chloro-5-(cyclopropylmethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Uniqueness
4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the cyclopropylmethyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents allows for selective modifications and interactions in various applications, making it a valuable compound in research and industry.
Propiedades
IUPAC Name |
4-bromo-5-(cyclopropylmethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-4-9-10-7(6)3-5-1-2-5/h4-5H,1-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHLVZUPRBUGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=C(C=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2980087.png)
![[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2980089.png)

![3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2980091.png)
![methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2980092.png)
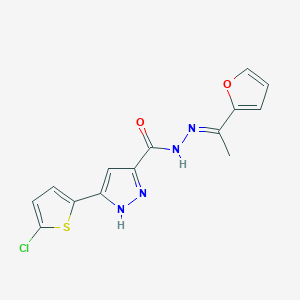
![N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2980097.png)
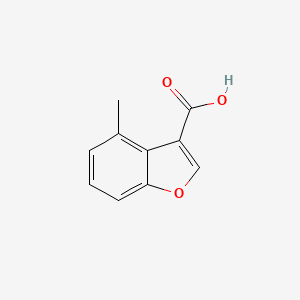
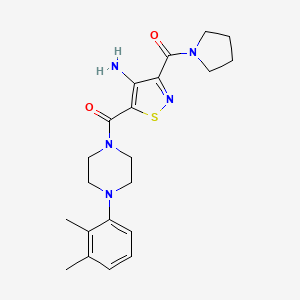
![3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one](/img/structure/B2980101.png)
